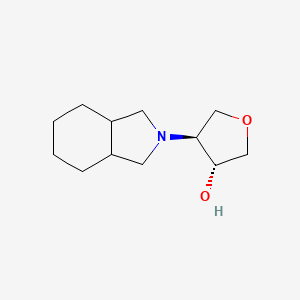
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring fused with an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or halohydrins.
Construction of the Isoindoline Moiety: This step may involve the reduction of phthalimides or the cyclization of amino alcohols.
Stereoselective Synthesis: Ensuring the correct (3R,4S) configuration might require chiral catalysts or specific reaction conditions to control the stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Hydrogenation: For the reduction steps.
Automated Synthesis: Using flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Using reagents like PCC or DMP to form ketones or aldehydes.
Reduction: Employing hydrogenation or metal hydrides to reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique properties in materials science and catalysis.
Mechanism of Action
The mechanism by which Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings.
Isoindoline Derivatives: Molecules featuring the isoindoline structure.
Uniqueness
Rel-(3R,4S)-4-(octahydro-2H-isoindol-2-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the combination of the tetrahydrofuran and isoindoline moieties. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(3R,4S)-4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C12H21NO2/c14-12-8-15-7-11(12)13-5-9-3-1-2-4-10(9)6-13/h9-12,14H,1-8H2/t9?,10?,11-,12-/m0/s1 |
InChI Key |
YPAQHTLHSNQFGN-QQFIATSDSA-N |
Isomeric SMILES |
C1CCC2CN(CC2C1)[C@H]3COC[C@@H]3O |
Canonical SMILES |
C1CCC2CN(CC2C1)C3COCC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
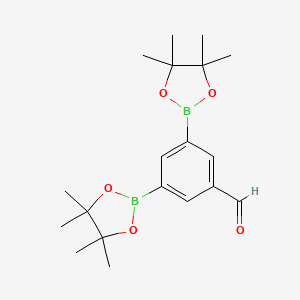

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
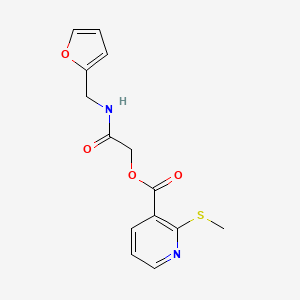
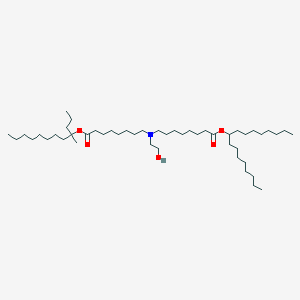
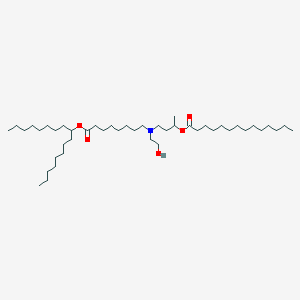


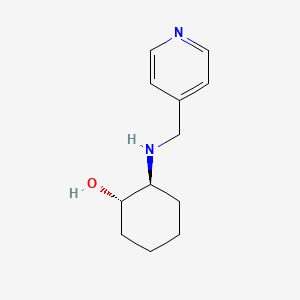
![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
